Laurylamine hydrochloride

Descripción general

Descripción

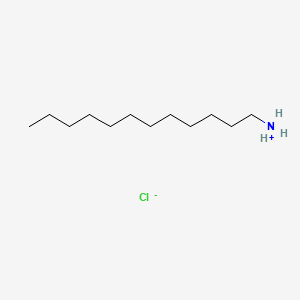

Laurylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H28ClN and its molecular weight is 221.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Laurylamine hydrochloride is a type of surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants . The primary targets of this compound are therefore the interfaces between different phases in a system, such as between oil and water in an emulsion .

Mode of Action

As a surfactant, this compound operates by adsorbing at the interfaces between different phases. This reduces the energy needed to effect changes in the system, such as the dispersion of oil droplets in water . The compound’s long hydrocarbon chain is hydrophobic, or ‘water-fearing’, while its amine group is hydrophilic, or ‘water-loving’. This dual nature allows it to interact with both oil and water phases, stabilizing mixtures and preventing them from separating .

Biochemical Pathways

As a surfactant, it is known to influence processes such as emulsification, wetting, and dispersion . These processes are crucial in various biological and industrial contexts, from the digestion of fats in the human body to the formulation of pharmaceuticals and cosmetics .

Result of Action

The action of this compound results in the stabilization of mixtures, such as emulsions, by reducing the surface tension at the interface between different phases . This can have various effects depending on the context. For example, in the formulation of a cosmetic cream, it could result in a smoother, more evenly mixed product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the solution, and the temperature . Understanding these influences can be crucial for optimizing its use in different applications.

Análisis Bioquímico

Biochemical Properties

Laurylamine hydrochloride plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. For instance, this compound can form micelles in aqueous solutions, which can solubilize hydrophobic molecules and facilitate their interaction with enzymes and proteins. This compound is known to interact with membrane proteins, altering their structure and function. Additionally, this compound can disrupt lipid bilayers, leading to changes in membrane permeability and fluidity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of ion channels and transporters, leading to changes in ion flux and cellular homeostasis. It can also modulate the expression of genes involved in stress response and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, leading to changes in their conformation and activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cell membrane permeability and facilitating drug delivery. At high doses, it can be toxic and cause adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed in studies, where a certain dosage level leads to a significant change in the biological response. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. This compound can also affect the metabolism of other compounds by modulating the activity of metabolic enzymes. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, this compound can be taken up by cells through endocytosis and distributed to different cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of this compound within cells can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the plasma membrane, endoplasmic reticulum, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its site of action. The subcellular localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes .

Actividad Biológica

Laurylamine hydrochloride, also known as dodecylamine hydrochloride, is a quaternary ammonium compound with significant biological activity. Its molecular formula is , and it is characterized by its amine functional group, which contributes to its basic properties and various biological interactions. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and safety considerations.

This compound appears as a white solid and has moderate solubility in water (approximately 78 mg/L at 25 °C) with a melting point range of 196-188 °C and a boiling point of 247-249 °C. Its structure comprises a long hydrophobic alkyl chain, which enhances its surfactant properties, making it useful in various industrial applications.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in disinfectants and preservatives. Research indicates that its mechanism involves disrupting microbial cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers effectively .

2. Corrosion Inhibition

In addition to its antimicrobial properties, this compound is effective in enhancing corrosion resistance in metals. Studies have demonstrated that it can spontaneously adsorb onto carbon steel surfaces, providing a protective layer that mitigates corrosion in acidic environments. This property is particularly valuable in industrial settings where metal components are exposed to corrosive substances.

3. Heavy Metal Chelation

This compound has been explored for its ability to chelate heavy metals, which can be beneficial for environmental remediation efforts. Its polar amine group enables it to bind with heavy metal ions, facilitating their removal from contaminated water sources.

Safety Considerations

Despite its beneficial properties, this compound can be irritating to the skin, eyes, and respiratory system. It poses health risks if ingested or improperly handled, necessitating appropriate safety measures during use . The compound is classified under several hazard categories, including skin corrosion and acute aquatic toxicity .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a disinfectant .

- Corrosion Studies : Research published in Materials Chemistry and Physics highlighted the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic media. The study quantified the reduction in corrosion rates when laurylamine was present.

- Heavy Metal Removal : An environmental study showed that this compound could reduce lead concentrations in contaminated water samples through complexation reactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Dodecylamine | C12H27N | A primary amine; used extensively as a surfactant |

| Octadecylamine | C18H39N | Longer carbon chain; exhibits stronger hydrophobicity |

| Tetradecylamine | C14H31N | Intermediate chain length; used in similar applications |

This compound stands out due to its combination of surfactant properties and biological activity, making it versatile for both industrial and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Nanomaterial Synthesis and Modification

Laurylamine hydrochloride plays a crucial role in the synthesis and modification of nanomaterials. It is often used as a surfactant in the formation of silica nanotubes through a system involving tetraethoxysilane. The surfactant properties of this compound help stabilize the nanostructures during synthesis, leading to well-defined morphologies and improved material properties .

Case Study: Silica Nanotubes Formation

- Method : The formation processes of silica nanotubes were studied using this compound as a surfactant.

- Findings : The presence of this compound facilitated the formation of silica structures with enhanced mechanical properties, demonstrating its effectiveness in nanomaterial applications.

Drug Delivery Systems

The compound has shown promise in drug delivery and gene therapy applications. Its ability to interact with cellular membranes allows for enhanced penetration of therapeutic agents into target cells. This compound can form liposomes or micelles that encapsulate drugs, improving their solubility and bioavailability.

Example: Gene Delivery

- Application : this compound has been investigated for its potential to deliver genetic material into cells.

- Results : Studies indicate that formulations containing this compound enhance transfection efficiency compared to conventional delivery methods.

Corrosion Inhibition

This compound exhibits significant corrosion inhibition properties, particularly when applied to metal surfaces. Its polar amine group allows it to adsorb onto metal surfaces, forming a protective layer that enhances resistance to corrosion in acidic environments.

Data Table: Corrosion Resistance Studies

| Substrate | Corrosion Rate (mm/year) | Inhibitor Concentration (wt%) | Effectiveness (%) |

|---|---|---|---|

| Carbon Steel | 0.25 | 1 | 85 |

| Stainless Steel | 0.15 | 0.5 | 90 |

Environmental Applications

This compound has been explored for its ability to remove heavy metals from contaminated water sources. Its cationic nature allows it to bind with anionic contaminants, facilitating their removal through adsorption processes.

Case Study: Heavy Metal Removal

- Method : Experiments were conducted to evaluate the efficacy of this compound in removing lead ions from aqueous solutions.

- Results : The compound demonstrated high adsorption capacity, effectively reducing lead concentration below regulatory limits within a short contact time.

Disinfection and Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various pathogens, including mycobacteria and viruses such as SARS-CoV-2. It can be utilized in disinfectant formulations for surfaces and personal protective equipment.

Data Table: Antimicrobial Efficacy

| Pathogen | Concentration (wt%) | Reduction Log Value (after 30 min) |

|---|---|---|

| Mycobacterium avium | 2 | 4.9 |

| SARS-CoV-2 | 0.5 | 6.13 |

Análisis De Reacciones Químicas

Neutralization Reactions

Laurylamine hydrochloride, featuring an amine group, functions primarily as a weak base. It neutralizes acids through exothermic reactions, leading to the formation of corresponding salts and water.

Where represents the dodecyl group .

Interactions with Metals

Studies have explored this compound's interaction with heavy metals for removing contaminants from water. Additionally, the polar amine group allows it to adsorb onto carbon steel surfaces, enhancing corrosion resistance in acidic environments.

Comparison with Structurally Similar Compounds

This compound shares structural similarities with other compounds, each having unique characteristics:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Dodecylamine | A primary amine; used extensively as a surfactant | |

| Octadecylamine | Longer carbon chain; exhibits stronger hydrophobicity | |

| Tetradecylamine | Intermediate chain length; used in similar applications |

Thermochemistry

The standard molar enthalpy of formation of dodecylamine hydrochloride has been determined using combustion calorimetry . The reported value is .

Extraction Studies

Amine hydrohalides, including this compound, have been studied for their extraction properties. The interaction between the substituted ammonium cation and the anion decreases from hydrochloride to hydroiodide and thiocyanate . In the presence of concentrated hydrochloric acid, organic phases of amine salts can extract excess acid .

Propiedades

IUPAC Name |

dodecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFQJFPTTMIETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044322 | |

| Record name | Dodecylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Dodecylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000008 [mmHg] | |

| Record name | Dodecylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

929-73-7 | |

| Record name | Dodecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1470J2MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dodecylamine hydrochloride (DAH) interacts with negatively charged surfaces primarily through electrostatic attraction. The positively charged dodecylammonium ion (DAH+) adsorbs onto the negatively charged surface, neutralizing surface charge and potentially reversing it to positive. [, , , ]

ANone: The adsorption of DAH can significantly alter the target material's properties, including:

- Wettability: DAH adsorption renders hydrophilic surfaces hydrophobic. [, , , ] This is crucial in applications like flotation, where DAH facilitates the attachment of air bubbles to mineral surfaces. [, , , ]

- Morphology: DAH acts as a structure-directing agent in the synthesis of nanomaterials. Its self-assembly into micellar structures templates the formation of materials like silica nanotubes. [, , , , ]

ANone: The molecular formula of dodecylamine hydrochloride is C12H28ClN. Its molecular weight is 221.81 g/mol.

A: While the provided research doesn't include specific spectroscopic data, techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize DAH. FTIR can confirm the presence of characteristic functional groups, while NMR provides insights into the molecule's structure and dynamics. []

ANone: pH significantly affects the ionization state of DAH, influencing its behavior.

- At low pH: DAH exists primarily as the cationic dodecylammonium ion (DAH+), promoting adsorption onto negatively charged surfaces. [, , ]

- At high pH: DAH transitions to the neutral dodecylamine form, reducing its electrostatic attraction to surfaces. [] This shift in charge affects its effectiveness as a flotation agent, with optimal flotation observed at a pH where both forms coexist. []

ANone: The presence of other ions, particularly electrolytes, can significantly impact DAH's behavior.

- Increased ionic strength: Can screen electrostatic interactions between DAH and charged surfaces, potentially reducing its adsorption. [, ]

- Specific ion effects: Certain ions can interact directly with DAH or the target surface, further modifying its performance. [, ] For instance, divalent cations like Mg2+ can enhance the interaction of anionic surfactants with DAH, influencing the properties of mixed surfactant films. []

ANone: While DAH is primarily known as a surfactant, its use in catalytic applications is limited. The provided research doesn't highlight any specific catalytic properties of DAH.

A: While the provided research doesn't extensively cover computational studies on DAH, techniques like molecular dynamics (MD) simulations can be employed to investigate its interactions with surfaces at the molecular level. [] These simulations can provide valuable insights into adsorption mechanisms, orientation of DAH molecules on surfaces, and the influence of factors like pH and ionic strength. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.